molecular formula C11H17IN2O B2612803 1-cyclopentyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole CAS No. 1856086-63-9

1-cyclopentyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole

Cat. No. B2612803
CAS RN: 1856086-63-9
M. Wt: 320.174
InChI Key: UNGGMFOTMNSHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound has been synthesized through various methods and has shown promising results in biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
1-cyclopentyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms. It has also been shown to have potential as a diagnostic agent in imaging techniques such as PET.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclopentyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole in lab experiments is its potential as a diagnostic agent in imaging techniques such as PET. It also has potential in various fields of scientific research due to its anti-inflammatory, anti-cancer, and anti-microbial properties. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-cyclopentyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole. One potential direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another potential direction is to investigate its potential as a diagnostic agent in imaging techniques such as PET. Additionally, further research can be conducted on its anti-cancer and anti-microbial properties to determine its potential use in treating cancer and infectious diseases.

Synthesis Methods

1-cyclopentyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole can be synthesized through a multistep process. The first step involves the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base to form ethyl 3-cyclopentyl-3-oxopropanoate. The second step involves the reaction of the ethyl 3-cyclopentyl-3-oxopropanoate with hydrazine hydrate to form 1-cyclopentyl-3-hydrazinylpropan-1-one. The final step involves the reaction of 1-cyclopentyl-3-hydrazinylpropan-1-one with iodomethane in the presence of a base to form 1-cyclopentyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole.

Scientific Research Applications

1-cyclopentyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole has been extensively studied for its potential in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential as a diagnostic agent in imaging techniques such as positron emission tomography (PET).

properties

IUPAC Name

1-cyclopentyl-3-(ethoxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN2O/c1-2-15-8-11-10(12)7-14(13-11)9-5-3-4-6-9/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGGMFOTMNSHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1I)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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